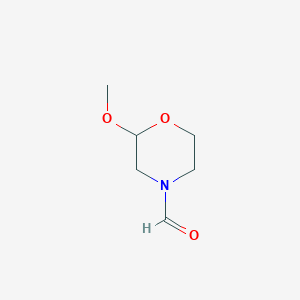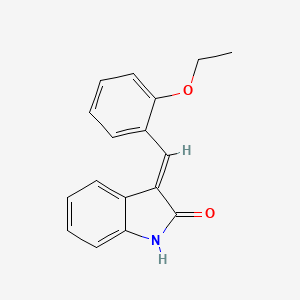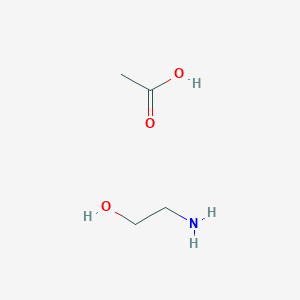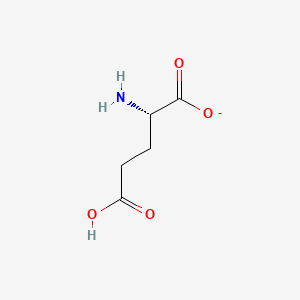![molecular formula C9H15NO2 B13113761 Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its sterically constrained molecular framework, which can enhance the efficiency and selectivity of ligands for various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach involves the reduction of nitrile intermediates with lithium aluminum hydride, followed by ring closure under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been optimized to achieve high yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of amines from nitrile intermediates.
Substitution: Introduction of various functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) for epoxidation.
Reduction: Lithium aluminum hydride for nitrile reduction.
Substitution: Use of Grignard reagents and Wittig reactions for alkylation and condensation.
Major Products: The major products formed from these reactions include oxo derivatives, primary amines, and various substituted spirocyclic compounds .
Applications De Recherche Scientifique
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial arrangement of functional groups, enhancing ligand-target interactions. This compound can act as a selective ligand for various biological targets, potentially modulating their activity and leading to pronounced biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate can be compared with other spirocyclic compounds such as:
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
These compounds share the characteristic of being sterically constrained, which is beneficial for drug design. this compound is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3 |
Clé InChI |
YRYOUQQHBAQWBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)








![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)
![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)

